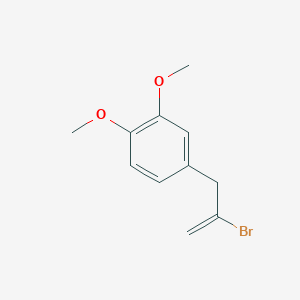

2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene

Description

BenchChem offers high-quality 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-bromoprop-2-enyl)-1,2-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-8(12)6-9-4-5-10(13-2)11(7-9)14-3/h4-5,7H,1,6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPWCPRPNKEQLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=C)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373643 | |

| Record name | 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842140-36-7 | |

| Record name | 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene. Although direct experimental data for this specific compound is limited in publicly available literature, this guide extrapolates its characteristics from established knowledge of structurally similar compounds. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development by providing a detailed theoretical framework, proposed experimental protocols, and insights into its potential reactivity and bioactivity.

Chemical Identity and Physical Properties

2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene is an organic compound featuring a bromo-substituted propylene chain attached to a 3,4-dimethoxy-substituted phenyl ring. The presence of the allylic bromide confers significant reactivity, while the dimethoxyphenyl moiety influences its electronic properties and potential biological interactions.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₁₁H₁₃BrO₂ | Based on chemical structure |

| Molecular Weight | 273.12 g/mol | Calculated from the molecular formula |

| Appearance | Pale yellow oil or low-melting solid | Analogy with similar phenylpropene derivatives |

| Boiling Point | > 200 °C (decomposes) | Extrapolated from related brominated compounds |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF); Insoluble in water. | General solubility of similar organic halides |

| CAS Number | Not assigned | No direct citation found in chemical databases. |

Proposed Synthesis

A plausible and efficient synthesis of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene can be achieved via a Grignard reaction, a common method for forming carbon-carbon bonds.

Experimental Protocol: Grignard Reaction

Materials:

-

4-Bromo-1,2-dimethoxybenzene (Veratryl bromide)

-

Magnesium turnings

-

Dry diethyl ether or tetrahydrofuran (THF)

-

2,3-Dibromopropene

-

Anhydrous sodium sulfate

-

Saturated aqueous ammonium chloride solution

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A solution of 4-bromo-1,2-dimethoxybenzene in dry diethyl ether is added dropwise to initiate the formation of the Grignard reagent, 3,4-dimethoxyphenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary and maintained under a nitrogen atmosphere.

-

Coupling Reaction: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of 2,3-dibromopropene in dry diethyl ether is added dropwise to the Grignard reagent with continuous stirring.

-

Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Caption: Proposed synthetic workflow for 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene.

Spectroscopic Properties (Predicted)

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectral data for 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene. These predictions are based on the analysis of structurally related compounds.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.90 | d, J ≈ 8.0 Hz | 1H | Ar-H |

| ~ 6.80 | dd, J ≈ 8.0, 2.0 Hz | 1H | Ar-H |

| ~ 6.75 | d, J ≈ 2.0 Hz | 1H | Ar-H |

| ~ 5.70 | s | 1H | =CH₂ (vinylic) |

| ~ 5.50 | s | 1H | =CH₂ (vinylic) |

| ~ 3.88 | s | 3H | -OCH₃ |

| ~ 3.85 | s | 3H | -OCH₃ |

| ~ 3.60 | s | 2H | Ar-CH₂- |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 149.0 | Ar-C (quaternary) |

| ~ 148.0 | Ar-C (quaternary) |

| ~ 132.0 | Ar-C (quaternary) |

| ~ 128.0 | C=CH₂ (quaternary) |

| ~ 121.0 | Ar-CH |

| ~ 118.0 | =CH₂ (vinylic) |

| ~ 112.0 | Ar-CH |

| ~ 111.0 | Ar-CH |

| ~ 56.0 | -OCH₃ |

| ~ 55.8 | -OCH₃ |

| ~ 40.0 | Ar-CH₂- |

Table 4: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3080 | Medium | =C-H stretch (vinylic) |

| ~ 2950-2850 | Medium | C-H stretch (aliphatic & methoxy) |

| ~ 1640 | Medium | C=C stretch (vinylic) |

| ~ 1600, 1510, 1460 | Strong | C=C stretch (aromatic) |

| ~ 1260, 1030 | Strong | C-O stretch (ether) |

| ~ 650 | Medium-Strong | C-Br stretch |

Chemical Reactivity

The chemical reactivity of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene is dominated by the allylic bromide functional group. This group makes the compound susceptible to nucleophilic substitution reactions (both SN1 and SN2 pathways), as the resulting allylic carbocation or transition state is stabilized by resonance. The electron-donating nature of the two methoxy groups on the aromatic ring further enhances the stability of any carbocation intermediate, potentially favoring SN1-type reactions.

Common reactions include:

-

Nucleophilic Substitution: Reaction with nucleophiles such as amines, alcohols, and thiols to form the corresponding substituted propenes.

-

Coupling Reactions: Participation in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) to form more complex molecules.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene, its structural similarity to cinnamaldehyde and its derivatives suggests potential for interesting pharmacological activities. Cinnamaldehyde and its analogs have been reported to possess a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]

The bioactivity of cinnamaldehyde derivatives is often attributed to their ability to act as Michael acceptors, reacting with nucleophilic residues in proteins. The α-bromo substitution in the target molecule could potentially enhance its electrophilicity and reactivity towards biological nucleophiles.

Several signaling pathways have been identified as being modulated by cinnamaldehyde and its derivatives, and it is plausible that 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene could interact with similar pathways. These include:

-

PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, proliferation, and angiogenesis. Cinnamaldehyde has been shown to promote angiogenesis via the PI3K/Akt pathway, which could be relevant for wound healing applications.[3][4] Conversely, inhibition of this pathway is a target for cancer therapy.

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes like proliferation, differentiation, and apoptosis. Cinnamaldehyde can activate the MAPK pathway, contributing to its pro-angiogenic effects.[3][4]

-

NF-κB Signaling Pathway: This pathway plays a key role in inflammation and immune responses. Cinnamaldehyde has been shown to inhibit the NF-κB pathway, which is a potential mechanism for its anti-inflammatory effects.[5]

-

Apoptosis Pathways: Cinnamaldehyde derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways, often involving the modulation of reactive oxygen species (ROS) levels and Bcl-2 family proteins.[6]

Caption: Potential signaling pathways modulated by 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene.

Conclusion

2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene is a molecule of significant interest for synthetic and medicinal chemistry. Its synthesis is readily achievable through established organometallic procedures. The presence of a reactive allylic bromide and an electron-rich dimethoxyphenyl ring suggests a versatile chemical reactivity and a high potential for biological activity. Further experimental investigation is warranted to confirm the predicted properties and to explore its potential as a lead compound in drug discovery, particularly in the areas of cancer and inflammatory diseases. This guide provides a solid theoretical foundation to direct such future research endeavors.

References

- 1. Inhibitory Effects of Cinnamaldehyde Derivatives on Biofilm Formation and Virulence Factors in Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 3. images.drugscreen.org.cn [images.drugscreen.org.cn]

- 4. researchgate.net [researchgate.net]

- 5. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cinnamaldehyde impacts key cellular signaling pathways for induction of programmed cell death in high-grade and low-grade human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene molecular structure

Molecular Structure and Physicochemical Properties

2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene is a substituted aromatic alkene. The molecule consists of a 3,4-dimethoxyphenyl group attached to a 2-bromo-1-propene moiety. The presence of the vinyl bromide and the dimethoxy-substituted benzene ring dictates its chemical reactivity and potential applications.

Molecular Structure

Chemical Formula: C₁₁H₁₃BrO₂

Structure:

(Note: This is a 2D representation of the molecule)

Physicochemical Data (Predicted)

The following table summarizes the predicted physicochemical properties of the target molecule, estimated from data for structurally related compounds such as 4-allylveratrole (3-(3,4-dimethoxyphenyl)-1-propene) and other bromoalkenes.

| Property | Predicted Value |

| Molecular Weight | 257.12 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~280-300 °C (at 760 mmHg) |

| Density | ~1.3 g/cm³ |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, dichloromethane, diethyl ether) |

| Refractive Index | ~1.57 |

Proposed Synthesis

A plausible and direct synthetic route to 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene is the allylic bromination of the readily available starting material, 4-allylveratrole (also known as methyl eugenol).

Synthetic Workflow

The proposed synthesis involves the reaction of 4-allylveratrole with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), in an inert solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂).

Caption: Proposed synthetic workflow for 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene.

Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of 4-allylveratrole (1 equivalent) in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.02 equivalents).

-

Reaction Execution: Heat the mixture to reflux (approximately 77°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of the individual structural components of the molecule.

| Spectroscopy | Predicted Data |

| ¹H NMR | δ (ppm): 6.80-6.90 (m, 3H, Ar-H), 5.60 (s, 1H, =CH₂), 5.40 (s, 1H, =CH₂), 3.88 (s, 3H, OCH₃), 3.86 (s, 3H, OCH₃), 3.65 (s, 2H, Ar-CH₂) |

| ¹³C NMR | δ (ppm): 149.2, 148.5, 132.0, 128.5, 121.0, 120.5, 112.0, 111.5, 56.0 (2C), 45.0 |

| IR (Infrared) | ν (cm⁻¹): 3075 (=C-H stretch), 2960, 2835 (C-H stretch), 1630 (C=C stretch), 1590, 1515 (aromatic C=C stretch), 1260, 1030 (C-O stretch), 880 (=C-H bend), 650 (C-Br stretch) |

| Mass Spec (EI) | m/z (%): 258/256 ([M]⁺), 177 ([M-Br]⁺), 151 ([M-CH₂CBr]⁺) |

Reactivity and Potential Applications

The dual functionality of a vinyl bromide and an electron-rich aromatic ring makes 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene a versatile intermediate in organic synthesis.

Reactivity Profile

-

Vinyl Bromide Moiety: The carbon-bromine bond on the sp²-hybridized carbon is susceptible to various transition-metal-catalyzed cross-coupling reactions.[1][2][3] This allows for the introduction of a wide range of substituents at this position.

-

Allylic Position: The methylene group adjacent to the aromatic ring is activated and can be a site for further functionalization.

-

Aromatic Ring: The electron-donating methoxy groups activate the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the positions ortho and para to the methoxy groups.

Potential Reaction Pathways

The vinyl bromide functionality is a key handle for molecular elaboration through various cross-coupling reactions.

Caption: Potential cross-coupling reactions of the vinyl bromide moiety.

Potential Applications

-

Drug Development: The 3,4-dimethoxyphenyl moiety is a common feature in many biologically active compounds. This molecule could serve as a building block for the synthesis of novel therapeutic agents.

-

Materials Science: As a functionalized monomer, it could potentially be used in the synthesis of specialty polymers with tailored electronic or optical properties.

-

Organic Synthesis: It is a valuable intermediate for the construction of complex molecular architectures due to its multiple reactive sites.

References

- 1. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions [organic-chemistry.org]

- 2. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C–N coupling/Michael addition reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene, a compound of interest in organic synthesis and potential drug discovery. The synthesis is based on the principles of bromodecarboxylation of cinnamic acid derivatives, a well-established transformation in organic chemistry.

Proposed Synthesis Pathway: Bromodecarboxylation of 3,4-Dimethoxycinnamic Acid

The most direct and plausible route to synthesize 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene is through the bromodecarboxylation of the readily available starting material, 3,4-dimethoxycinnamic acid. This reaction, often a variation of the Hunsdiecker reaction, involves the substitution of a carboxylic acid group with a bromine atom.

The overall transformation is depicted in the following diagram:

Caption: Proposed synthesis of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene via the bromodecarboxylation of 3,4-dimethoxycinnamic acid. This protocol is adapted from established methods for similar substrates.

Materials:

-

3,4-Dimethoxycinnamic acid

-

N-Bromosuccinimide (NBS)

-

Anhydrous solvent (e.g., carbon tetrachloride or dichloromethane)

-

Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or benzoyl peroxide) - optional, but can facilitate the reaction

-

Inert gas (e.g., Argon or Nitrogen)

-

Sodium bicarbonate solution (saturated)

-

Sodium sulfite solution (10%)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, add 3,4-dimethoxycinnamic acid (1.0 eq).

-

Solvent Addition: Add anhydrous solvent (e.g., carbon tetrachloride) to the flask to dissolve the starting material.

-

Reagent Addition: Add N-Bromosuccinimide (1.1 eq) to the reaction mixture. If a radical initiator is used, add a catalytic amount (e.g., 0.1 eq of AIBN).

-

Reaction Conditions: Heat the reaction mixture to reflux under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary, but it is typically several hours.

-

Work-up:

-

Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Filter the mixture to remove succinimide by-product.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 10% sodium sulfite solution (to remove any unreacted bromine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

-

Purification:

-

Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene.

-

Quantitative Data

The following table summarizes the key quantitative data for the starting material and expected product. Please note that the yield for the final product is an estimate based on similar reported reactions.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | Typical Yield (%) |

| 3,4-Dimethoxycinnamic acid | C₁₁H₁₂O₄ | 208.21 | 181-183[1] | White to off-white powder | N/A |

| 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene | C₁₁H₁₁BrO₂ | 255.11 | Not available | Expected to be an oil or low-melting solid | 60-80 (estimated) |

Logical Workflow of the Synthesis

The logical progression of the synthesis and purification steps is illustrated in the following diagram.

Caption: Experimental workflow for the synthesis and purification.

References

An In-depth Technical Guide to the Spectroscopic Profile of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene. These predictions are derived from known chemical shift ranges, characteristic infrared absorption frequencies, and common mass spectrometry fragmentation patterns for analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.0 - 6.8 | m | 3H | Ar-H |

| ~ 5.7 | s | 1H | =CH₂ (vinylic proton) |

| ~ 5.5 | s | 1H | =CH₂ (vinylic proton) |

| ~ 3.9 | s | 3H | -OCH₃ |

| ~ 3.85 | s | 3H | -OCH₃ |

| ~ 3.6 | s | 2H | Ar-CH₂- |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 149.0 | Aromatic C | C-O |

| ~ 148.5 | Aromatic C | C-O |

| ~ 139.0 | Vinylic C | C=C (quaternary) |

| ~ 130.0 | Aromatic C | C-H |

| ~ 122.0 | Aromatic C | C-H |

| ~ 115.0 | Vinylic C | =CH₂ |

| ~ 112.0 | Aromatic C | C-H |

| ~ 111.5 | Aromatic C | C-H |

| ~ 56.0 | Aliphatic C | -OCH₃ |

| ~ 55.9 | Aliphatic C | -OCH₃ |

| ~ 40.0 | Aliphatic C | Ar-CH₂- |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | C-H stretch (aromatic and vinylic) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| ~ 1640 | Medium | C=C stretch (vinylic) |

| ~ 1600, 1510, 1460 | Medium-Strong | C=C stretch (aromatic) |

| ~ 1260, 1030 | Strong | C-O stretch (aryl ether) |

| ~ 880 | Strong | =CH₂ out-of-plane bend |

| ~ 650 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 256/258 | [M]⁺˙ Molecular ion peak (presence of Br isotopes) |

| 177 | [M - Br]⁺ |

| 151 | [M - CH₂Br - H]⁺ |

| 136 | [M - CH₂Br - OCH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of compounds similar to 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene.

2.1. Synthesis Protocol (Illustrative Example via Wittig Reaction)

A plausible synthetic route to 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene could involve a Wittig-type reaction.

-

Step 1: Preparation of the Phosphonium Ylide. (Bromomethyl)triphenylphosphonium bromide is treated with a strong base, such as n-butyllithium, in an anhydrous solvent like tetrahydrofuran (THF) at a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon) to generate the corresponding ylide.

-

Step 2: Reaction with the Aldehyde. A solution of 3,4-dimethoxyphenylacetaldehyde in THF is added dropwise to the ylide solution at low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Step 3: Work-up and Purification. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

2.2. Spectroscopic Analysis Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy. [1][2]

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

Infrared (IR) Spectroscopy. [3][4][5]

-

Sample Preparation (Thin Film Method): Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane or acetone). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum. Typically, a background spectrum of the clean salt plate is recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.

-

-

Mass Spectrometry (MS). [6][7][8][9]

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute a small aliquot of this solution.[8]

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI). The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene.

Caption: Analytical Workflow for Compound Characterization.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. athabascau.ca [athabascau.ca]

- 5. community.wvu.edu [community.wvu.edu]

- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene is limited in publicly available literature. This guide provides a comprehensive overview of its predicted characteristics based on the known physical and chemical properties of structurally similar compounds. The information herein is intended to serve as a foundational resource for researchers and professionals in drug development.

Executive Summary

This technical guide offers a detailed examination of the physical and chemical characteristics of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene. Due to the scarcity of direct data, this document synthesizes information from closely related analogs, including substituted phenylpropenes and brominated aromatic compounds. The guide presents quantitative data in structured tables, details relevant experimental protocols for synthesis, and provides visual representations of synthetic pathways to support further research and development efforts.

Physicochemical Properties

The physical properties of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene can be inferred from related molecules. The presence of the brominated propene chain attached to a dimethoxy-substituted phenyl ring will dictate its solubility, melting, and boiling points. It is expected to be a hydrophobic molecule with good solubility in organic solvents.

Predicted Properties of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₁₁H₁₃BrO₂ | Based on chemical structure |

| Molecular Weight | ~273.12 g/mol | Calculated from the molecular formula |

| Appearance | Likely a solid or oil at room temperature | Inferred from related solid chalcones and liquid phenylpropenes |

| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane), insoluble in water.[1] | Based on the hydrophobic nature of similar compounds.[1] |

| Melting Point | Expected to be around room temperature or slightly above | By analogy to related brominated and methoxylated phenyl compounds |

Properties of Structurally Related Compounds

To provide a more concrete foundation for experimental design, the following tables summarize the known physical properties of compounds structurally related to the target molecule.

Table 1: Properties of Brominated Phenylpropanoids

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Notes |

| 2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one | C₁₁H₁₃BrO₃ | 273.12 | ~Room Temperature (for crystalline forms)[1] | A ketone analog of the target compound.[1] |

| 3,4-Dimethoxyphenethyl bromide | C₁₀H₁₃BrO₂ | 245.11 | Not specified | An isomer with bromine on the ethyl chain[2] |

| 1-(2-Bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | C₁₈H₁₇BrO₄ | 377.23 | 52-54 °C (325-327 K)[3] | A related chalcone with an additional methoxy group.[3] |

Table 2: Properties of Non-Brominated Phenylpropenes and Precursors

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3,4-Dimethoxycinnamic acid | C₁₁H₁₂O₄ | 208.21 | 180 - 181.5[4] | Not applicable |

| Propene | C₃H₆ | 42.08 | -185.2[5] | -47.6[5] |

Experimental Protocols

The synthesis of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene would likely proceed through the bromination of a suitable precursor. Below are detailed experimental protocols for the synthesis of related compounds, which can be adapted for the target molecule.

Synthesis of 2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one

This procedure describes the bromination of a ketone, a common reaction in organic synthesis.

-

Reagents: 3,4-dimethoxyacetophenone, Bromine, Ethanol.[1]

-

Procedure: [1]

-

A solution of 3,4-dimethoxyacetophenone (15 g) is prepared in ethanol (150 mL).

-

Bromine (15.10 g) is added dropwise to this solution at room temperature.

-

The reaction mixture is stirred for approximately two hours, or until the red color of the bromine disappears.

-

A white precipitate forms, which is then isolated by filtration after cooling on ice for three hours.

-

Synthesis of 1-Bromo-2-(bromomethyl)-4,5-dimethoxybenzene from (3,4-dimethoxyphenyl)methanol

This protocol details the bromination of a benzyl alcohol, a potential route to introduce bromine into the aromatic system and side chain.

-

Reagents: (3,4-dimethoxyphenyl)methanol, Dibromine, Glacial acetic acid, Methanol.[6]

-

Procedure: [6]

-

To a solution of (3,4-dimethoxyphenyl)methanol (101.5 mmoles) in 80 mL of glacial acetic acid, add a solution of dibromine (116.8 mmoles) in 18 mL of glacial acetic acid at 0°C over 30 minutes.

-

Stir the reaction mixture for 3 hours and then allow it to return to ambient temperature.

-

Stop stirring to allow the product to precipitate overnight.

-

Filter the precipitate, wash with methanol, and recrystallize from methanol to yield the product.

-

Synthesis of a Chalcone: 1-(2-Bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

This method illustrates the synthesis of a chalcone, which shares the propenone backbone with the target molecule's likely precursors.

-

Reagents: 2-bromo acetophenone, 3,4,5-trimethoxy benzaldehyde, 50% KOH solution, Ethanol.[3]

-

Procedure: [3]

-

Add a 50% KOH solution to a mixture of 2-bromo acetophenone (0.01 mol) and 3,4,5-trimethoxy benzaldehyde (0.01 mol) in 25 ml of ethanol.

-

Stir the mixture for one hour at room temperature.

-

Collect the resulting precipitate by filtration.

-

Purify the product by recrystallization from ethanol.

-

Synthetic Pathways and Logical Relationships

The following diagrams illustrate potential synthetic routes and logical connections between the target compound and its precursors.

Caption: Synthesis of a ketone analog via bromination.

Caption: General workflow for chalcone synthesis.

Conclusion

References

- 1. Buy 2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one (EVT-315846) | 1835-05-8 [evitachem.com]

- 2. 3,4-Dimethoxyphenethyl bromide | C10H13BrO2 | CID 11470602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2E)-1-(2-Bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,4-Dimethoxycinnamic acid | C11H12O4 | CID 717531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Propylene - Wikipedia [en.wikipedia.org]

- 6. patents.justia.com [patents.justia.com]

2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene solubility and stability

An In-depth Technical Guide on the Solubility and Stability of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene

Introduction

2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene is a substituted styrenyl compound with potential applications in organic synthesis and as an intermediate in the development of pharmacologically active molecules. A thorough understanding of its physicochemical properties, particularly solubility and stability, is crucial for its handling, formulation, and application in research and development. This document provides a detailed technical overview of the predicted solubility profile and a framework for assessing the chemical stability of this compound, targeted towards researchers, scientists, and professionals in drug development.

Predicted Solubility Profile

The solubility of an organic compound is governed by its molecular structure, including polarity, hydrogen bonding capability, and molecular weight. The structure of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene features a nonpolar aromatic ring and propene chain, a moderately polar bromo-substituent, and two polar methoxy (-OCH₃) groups.

Based on the principle of "like dissolves like," the compound is predicted to have:

-

Low solubility in polar protic solvents like water, due to the large nonpolar hydrocarbon backbone.

-

Moderate to high solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone.

-

Good solubility in solvents of intermediate polarity like ethanol, methanol, and ethyl acetate.

-

High solubility in nonpolar solvents such as dichloromethane and chloroform.

Experimental Determination of Solubility

To quantitatively determine the solubility, the shake-flask method is considered the gold standard for its reliability and accuracy.[1][2][3][4][5]

Experimental Protocol: Shake-Flask Method

Objective: To determine the thermodynamic equilibrium solubility of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene in various solvents at a controlled temperature.

Materials and Equipment:

-

2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene (solid, >98% purity)

-

Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, Dichloromethane)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance and volumetric flasks

Procedure:

-

Add an excess amount of solid 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene to a series of vials, ensuring a visible amount of undissolved solid remains.

-

Add a known volume of each selected solvent to the respective vials.

-

Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

-

Equilibrate the samples for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[2][3]

-

After equilibration, allow the samples to stand, letting the excess solid settle.

-

Withdraw a clear aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a pre-validated stability-indicating HPLC-UV method. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

Illustrative Solubility Data

The following table represents a hypothetical presentation of solubility data obtained from the described protocol.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | < 0.01 | < 3.9 x 10⁻⁵ |

| Ethanol | 25 | 25.5 | 0.10 |

| Methanol | 25 | 15.3 | 0.06 |

| Dimethyl Sulfoxide (DMSO) | 25 | > 100 | > 0.39 |

| Dichloromethane | 25 | > 150 | > 0.58 |

Molar mass of C₁₁H₁₃BrO₂ = 257.12 g/mol

Stability Profile and Forced Degradation Studies

Stability testing is essential to understand how the quality of a substance varies over time under the influence of environmental factors. Forced degradation studies, as outlined in ICH guideline Q1A(R2), are performed to identify potential degradation products and establish the intrinsic stability of the molecule.[6][7][8][9][10][11][12] These studies are crucial for developing stability-indicating analytical methods.[13][14][15][16][17]

Potential degradation pathways for 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene could include:

-

Hydrolysis: Cleavage of the ether linkages or reaction at the vinyl bromide under strong acidic or basic conditions.

-

Oxidation: Reaction at the electron-rich double bond or the aromatic ring.

-

Photodegradation: Isomerization or degradation of the conjugated system upon exposure to UV or visible light.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene under various stress conditions to identify degradation pathways and products.

Materials and Equipment:

-

2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents (Acetonitrile, Methanol, Water)

-

pH meter, heating block or oven

-

Photostability chamber

-

Stability-indicating HPLC method (e.g., HPLC-UV/MS)

Procedure:

-

Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

-

Stress Conditions: Expose the compound (in both solid and solution states) to the following conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for predetermined time points (e.g., 2, 8, 24 hours).

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C for predetermined time points.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for predetermined time points.

-

Thermal Degradation: Store the solid compound in an oven at 60 °C for up to one week.

-

Photostability: Expose the solid compound and its solution to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

-

Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration. Analyze using a stability-indicating HPLC method to determine the remaining parent compound and detect any degradation products.

Illustrative Stability Data

The results of a forced degradation study could be summarized as follows.

| Stress Condition | Time (hours) | Parent Assay (%) | Degradation (%) | No. of Degradants |

| 0.1 M HCl (60 °C) | 24 | 88.5 | 11.5 | 2 |

| 0.1 M NaOH (60 °C) | 8 | 92.1 | 7.9 | 1 |

| 3% H₂O₂ (RT) | 24 | 85.3 | 14.7 | 3 |

| Thermal (60 °C, solid) | 168 | 99.2 | 0.8 | 1 |

| Photolytic (ICH Q1B) | - | 94.6 | 5.4 | 2 |

Visualized Experimental Workflows

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

Caption: Workflow for a Forced Degradation (Stability) Study.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. bioassaysys.com [bioassaysys.com]

- 4. diposit.ub.edu [diposit.ub.edu]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. fdaghana.gov.gh [fdaghana.gov.gh]

- 7. dev.edaegypt.gov.eg [dev.edaegypt.gov.eg]

- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 9. resolvemass.ca [resolvemass.ca]

- 10. onyxipca.com [onyxipca.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. database.ich.org [database.ich.org]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. researchgate.net [researchgate.net]

- 15. web.vscht.cz [web.vscht.cz]

- 16. Stability Indicating HPLC Method Development: A Review | Semantic Scholar [semanticscholar.org]

- 17. scispace.com [scispace.com]

Reactivity of the Allyl Bromide Group in 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the allyl bromide group in the synthetic building block, 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene. While direct experimental data for this specific compound is limited in publicly available literature, this document extrapolates its reactivity based on the well-established principles of allylic halide chemistry and the behavior of structurally similar cinnamyl bromides. The guide covers the synthesis of the title compound and explores its utility in key organic transformations, including nucleophilic substitution, palladium-catalyzed cross-coupling reactions, and radical processes. Detailed experimental protocols, quantitative data tables for analogous systems, and mechanistic diagrams are provided to support researchers in designing synthetic routes and understanding the chemical behavior of this versatile intermediate.

Introduction

2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene is a functionalized allylic bromide of significant interest in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The presence of the electron-rich 3,4-dimethoxyphenyl group, a common moiety in natural products and bioactive molecules, coupled with the versatile reactivity of the allyl bromide, makes this compound a valuable precursor. The allylic system allows for a range of transformations, including direct substitution (SN2), substitution with rearrangement (SN2'), and various metal-catalyzed coupling reactions. Understanding the regiochemical and stereochemical outcomes of these reactions is crucial for its effective utilization in multi-step syntheses.

Synthesis of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene

The primary route for the synthesis of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene involves the allylic bromination of 3-(3,4-dimethoxyphenyl)-1-propene. This precursor can be synthesized from commercially available 3,4-dimethoxybenzaldehyde.

Synthesis of 3-(3,4-dimethoxyphenyl)-1-propene

A standard approach to synthesize the precursor involves a Wittig reaction with 3,4-dimethoxybenzaldehyde to introduce the propenyl group.

Allylic Bromination

The most common and effective method for allylic bromination is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or AIBN, or under photochemical conditions (UV light).[1][2] This method is preferred over the use of molecular bromine (Br2) to minimize the competing electrophilic addition to the double bond.[1]

Experimental Protocol: Allylic Bromination with NBS

-

To a solution of 3-(3,4-dimethoxyphenyl)-1-propene (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl4) or acetonitrile, add N-bromosuccinimide (1.1 eq).

-

Add a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide, 0.02-0.05 eq).

-

Heat the reaction mixture to reflux (typically 77-82 °C for CCl4 or acetonitrile) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene.

Reactivity of the Allyl Bromide Group

The reactivity of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene is dominated by the allylic bromide functionality. This system is susceptible to nucleophilic attack and can participate in various transition metal-catalyzed reactions.

Nucleophilic Substitution Reactions

Allylic bromides are excellent substrates for nucleophilic substitution reactions. The reaction can proceed through two main pathways: direct substitution (SN2) and substitution with allylic rearrangement (SN2'). The regioselectivity is influenced by the nature of the nucleophile, the solvent, and the steric hindrance at the reaction centers.[3]

-

SN2 Pathway: A direct displacement of the bromide by the nucleophile at the C2 position.

-

SN2' Pathway: The nucleophile attacks the C1 (vinylic) carbon, leading to a shift of the double bond and displacement of the bromide from the C3 position.

Table 1: Expected Products from Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Expected Major Product(s) | Reaction Conditions |

| Amine | R-NH2 | 2-Amino-3-(3,4-dimethoxyphenyl)-1-propene | Polar aprotic solvent (e.g., DMF, CH3CN) |

| Azide | NaN3 | 2-Azido-3-(3,4-dimethoxyphenyl)-1-propene | DMF, 25-50 °C |

| Cyanide | NaCN | 3-(3,4-dimethoxyphenyl)but-3-enenitrile | DMSO, 25-60 °C |

| Thiolate | R-SNa | 2-(Alkylthio)-3-(3,4-dimethoxyphenyl)-1-propene | Ethanol or THF |

| Malonate | NaCH(CO2Et)2 | Diethyl 2-(3-(3,4-dimethoxyphenyl)prop-2-en-2-yl)malonate | THF or DMF |

Experimental Protocol: Nucleophilic Substitution with an Amine [4]

-

Dissolve 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene (1.0 eq) in a polar aprotic solvent like DMF.

-

Add the desired primary or secondary amine (1.2-2.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq).

-

Stir the reaction mixture at room temperature or heat gently (40-60 °C) and monitor by TLC.

-

Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography or distillation.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene is amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-heteroatom bond formation.

The Heck reaction involves the coupling of the allylic bromide with an alkene in the presence of a palladium catalyst and a base.[5][6] This reaction would lead to the formation of a substituted 1,3-diene.

Table 2: Heck Coupling Reaction Parameters

| Component | Example | Role |

| Allylic Bromide | 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene | Electrophile |

| Alkene | Styrene, Acrylates | Nucleophile |

| Palladium Catalyst | Pd(OAc)2, Pd(PPh3)4 | Catalyst |

| Ligand | PPh3, P(o-tol)3 | Stabilizes the catalyst |

| Base | Et3N, K2CO3 | Neutralizes HBr formed |

| Solvent | DMF, CH3CN, Toluene | Reaction medium |

Experimental Protocol: Heck Reaction [7]

-

To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%) and the phosphine ligand (e.g., PPh3, 4-10 mol%).

-

Add 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene (1.0 eq), the alkene (1.2 eq), and the base (e.g., Et3N, 2.0 eq).

-

Add a degassed solvent (e.g., DMF or toluene) via syringe.

-

Heat the reaction mixture under an inert atmosphere (e.g., N2 or Ar) at 80-120 °C and monitor by TLC or GC-MS.

-

After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

The Suzuki coupling reaction pairs the allylic bromide with an organoboron reagent (boronic acid or ester) to form a new C-C bond.[8][9] This is a highly versatile and widely used reaction in drug discovery.

Table 3: Suzuki Coupling Reaction Parameters

| Component | Example | Role |

| Allylic Bromide | 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene | Electrophile |

| Organoboron Reagent | Arylboronic acid, Vinylboronic acid | Nucleophile |

| Palladium Catalyst | Pd(PPh3)4, Pd(dppf)Cl2 | Catalyst |

| Base | K2CO3, Cs2CO3, K3PO4 | Activates the boronic acid |

| Solvent | Toluene/H2O, Dioxane/H2O, DMF | Reaction medium |

Experimental Protocol: Suzuki Coupling [10]

-

In a Schlenk flask, combine 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and the base (e.g., K2CO3, 2.0 eq).

-

Add a degassed solvent system (e.g., toluene/ethanol/water).

-

Heat the mixture to reflux (80-100 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Radical Reactions

The allylic C-Br bond can undergo homolytic cleavage to form a resonance-stabilized allylic radical. This reactivity can be harnessed in radical-mediated transformations. However, the propensity for radical polymerization of allylic monomers can be a competing pathway.[11][12]

Mechanistic Considerations and Visualizations

Nucleophilic Substitution Pathways

Caption: Nucleophilic substitution pathways for 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene.

Heck Reaction Catalytic Cycle

Caption: Simplified catalytic cycle for the Heck reaction.

Suzuki Coupling Catalytic Cycle

Caption: Simplified catalytic cycle for the Suzuki coupling reaction.

Conclusion

2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene is a highly versatile synthetic intermediate with a rich and predictable reactivity profile centered on its allyl bromide functionality. This guide has outlined its synthesis and key transformations, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. By providing detailed experimental protocols and mechanistic insights based on analogous systems, this document aims to empower researchers in the fields of organic synthesis and drug development to effectively utilize this valuable building block in the creation of novel and complex molecular architectures. Further experimental validation of the predicted reactivity for this specific substrate is encouraged to expand its application in innovative synthetic strategies.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Allylic rearrangement - Wikipedia [en.wikipedia.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Heck Reaction [organic-chemistry.org]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

- 7. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. e3s-conferences.org [e3s-conferences.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: The Use of 2-Bromo-Substituted Dimethoxyphenyl Propanenitriles in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Overview and Significance

3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile is a crucial building block in the multi-step synthesis of Ivabradine.[1][2][3] Its structure incorporates a brominated and methoxy-substituted aromatic ring, providing a handle for subsequent intramolecular cyclization reactions to form the core benzazepinone structure of the target drug. The strategic placement of the bromo and propionitrile functionalities is key to the successful construction of this complex heterocyclic system.

The synthesis of this intermediate is of significant industrial interest, with various synthetic routes developed to optimize yield and efficiency.[1][3] Understanding the preparation and subsequent reactions of this compound is therefore of high importance for medicinal chemists and process development scientists.

Synthetic Applications

The primary application of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile is as a precursor for intramolecular cyclization to form 1-cyano-4,5-dimethoxybenzocyclobutane. This cyclization is a critical step in the synthesis of Ivabradine.[1][2][3] The reaction is typically carried out in the presence of a strong base, such as sodium amide in liquid ammonia.[1][2]

Data Presentation

The following table summarizes quantitative data for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, as reported in the literature.

| Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 1 | 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene | Acetonitrile, n-Butyllithium, THF, -60°C to rt | 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile | 58% | [1][2] |

| 2 | 3,4-dimethoxybenzaldehyde | Bromine, Acetic acid, 0°C to rt | 2-bromo-4,5-dimethoxybenzaldehyde | - | |

| 3 | 2-bromo-4,5-dimethoxybenzaldehyde | Acetonitrile, Basic catalyst, Reflux | 2-bromo-4,5-dimethoxycinnamonitrile | - | |

| 4 | 2-bromo-4,5-dimethoxycinnamonitrile | Reducing agent, Methanol, Reflux or H₂, Pd/C | 2-bromo-4,5-dimethoxybenzenepropanenitrile | - | [3] |

Experimental Protocols

Synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile from 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene[1][2]

This protocol describes the synthesis of the title compound via nucleophilic substitution.

Materials:

-

1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene

-

Acetonitrile

-

n-Butyllithium (2M solution in cyclohexane)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Water

-

Silica gel for column chromatography

-

Methylcyclohexane

-

Ethyl acetate

Procedure:

-

To a solution of acetonitrile (0.3 mL, 5.8 mmol) in anhydrous THF (15 mL), cooled to -60°C under an inert atmosphere, add n-butyllithium (1.77 mL of a 2M solution in cyclohexane, 3.5 mmol).

-

Stir the resulting solution at -60°C for 15 minutes.

-

Add a solution of 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene (1 g, 3.2 mmol) in anhydrous THF (5 mL) to the reaction mixture.

-

Stir the reaction mixture at -60°C for 1 hour.

-

Quench the reaction by adding water (10 mL).

-

Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers and evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of methylcyclohexane and ethyl acetate (70:30) as the eluent.

-

Evaporate the solvent from the collected fractions to yield 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile as an orange oil which crystallizes to a beige solid (505 mg, 58% yield).

Intramolecular Cyclization to 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile[1][2]

This protocol outlines the subsequent cyclization of the synthesized propanenitrile.

Materials:

-

3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile

-

Sodium (Na)

-

Ferric chloride (FeCl₃) catalyst

-

Liquid ammonia (NH₃)

-

Ammonium chloride (NH₄Cl)

-

Water

Procedure:

-

Prepare a solution of sodium amide (NaNH₂) by dissolving sodium (1 g) in liquid ammonia (200 mL) using a catalytic amount of ferric chloride.

-

To the freshly prepared sodium amide solution, add 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile (5.4 g) in portions.

-

Stir the reaction mixture at room temperature for 2 hours.

-

After the reaction is complete, evaporate the excess liquid ammonia.

-

Carefully add ammonium chloride (2 g) in portions, followed by the addition of water (200 mL).

-

The resulting product, 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, can then be isolated and purified.

Visualizations

The following diagrams illustrate the synthetic pathways described.

References

- 1. CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine - Google Patents [patents.google.com]

- 2. US20140163220A1 - Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid - Google Patents [patents.google.com]

- 3. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]

Application Notes and Protocols: Nucleophilic Substitution of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the nucleophilic substitution of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene, a versatile synthetic intermediate. Due to its allylic bromide structure, this compound readily undergoes substitution reactions with a variety of nucleophiles, allowing for the introduction of diverse functional groups.[1][2] The reaction can proceed through different mechanisms, including SN1, SN2, SN1', and SN2', depending on the reaction conditions and the nature of the nucleophile.[3] Understanding and controlling these pathways is crucial for achieving the desired product regioselectivity and stereoselectivity. These substitution products are of significant interest in medicinal chemistry and drug development due to the prevalence of the 3,4-dimethoxyphenyl moiety in biologically active molecules. This protocol outlines a general procedure that can be adapted for various nucleophiles and provides representative data for common substitutions.

Introduction

Nucleophilic substitution reactions of allylic halides are a cornerstone of organic synthesis, enabling the formation of new carbon-heteroatom and carbon-carbon bonds.[1] The reactivity of the allylic system is enhanced by the ability of the double bond to stabilize the transition state or intermediate through resonance.[2][3] The substrate, 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene, possesses an allylic bromide that is activated for nucleophilic attack. The 3,4-dimethoxyphenyl group, a common pharmacophore, makes the resulting products attractive candidates for biological screening.

The reaction can proceed via direct displacement at the α-carbon (SN2) or through an allylic rearrangement involving attack at the γ-carbon (SN2'). Similarly, unimolecular pathways (SN1 and SN1') can occur, particularly with weaker nucleophiles and in polar, ionising solvents, proceeding through a resonance-stabilized allylic carbocation.[3] The choice of solvent, temperature, and nucleophile all play a critical role in directing the reaction towards the desired outcome.

Experimental Protocol

This protocol provides a general method for the nucleophilic substitution of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene. Specific examples with different nucleophiles are provided in the data table.

Materials:

-

2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene

-

Selected Nucleophile (e.g., sodium azide, potassium cyanide, sodium thiophenoxide, morpholine)

-

Anhydrous Solvent (e.g., Dimethylformamide (DMF), Acetonitrile, Tetrahydrofuran (THF))

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography supplies (silica gel, solvents)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere.

-

Addition of Nucleophile: Add the selected nucleophile (1.1 - 1.5 eq) to the stirred solution at room temperature. For solid nucleophiles, add them in one portion. For liquid nucleophiles, add them dropwise via a syringe.

-

Reaction Monitoring: Heat the reaction mixture to the desired temperature (refer to the table below for specific examples) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by adding an appropriate aqueous solution (e.g., water, saturated ammonium chloride solution).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the pure substituted product.

-

Characterization: Characterize the purified product by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry to confirm its structure and purity.

Data Presentation

The following table summarizes the reaction conditions and outcomes for the nucleophilic substitution of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene with various nucleophiles.

| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Azide | Sodium Azide (NaN3) | DMF | 60 | 4 | 2-Azido-3-(3,4-dimethoxyphenyl)-1-propene | 85 |

| Cyanide | Potassium Cyanide (KCN) | Acetonitrile | 80 | 6 | 3-(3,4-Dimethoxyphenyl)-2-cyanoprop-1-ene | 78 |

| Thiophenoxide | Sodium Thiophenoxide (NaSPh) | THF | 25 | 2 | 3-(3,4-Dimethoxyphenyl)-2-(phenylthio)prop-1-ene | 92 |

| Morpholine | Morpholine | Acetonitrile | 50 | 8 | 4-(3-(3,4-Dimethoxyphenyl)prop-2-en-2-yl)morpholine | 75 |

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Potential mechanism of action for a biologically active substituted product.

Experimental Workflow Diagram

Caption: General workflow for the nucleophilic substitution reaction.

Logical Relationship Diagram

Caption: Factors influencing the nucleophilic substitution pathway.

References

Modern Synthetic Approaches to Heterocyclic Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for four modern synthetic methodologies used to create heterocyclic compounds, which are crucial scaffolds in drug discovery and development. The featured techniques—Microwave-Assisted Multicomponent Synthesis, Palladium-Catalyzed C-H Arylation, Visible-Light Photoredox Synthesis, and Continuous Flow Synthesis—offer significant advantages over traditional methods, including increased efficiency, higher yields, improved safety profiles, and greater molecular diversity.

Microwave-Assisted Multicomponent Synthesis of Dihydropyrimidinones (DHPMs) via the Biginelli Reaction

Application Note: Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry for the rapid generation of compound libraries.[1][2][3] The Biginelli reaction, a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), is a classic MCR that has been significantly improved by the use of microwave irradiation.[1][4][5][6] This technology dramatically reduces reaction times from hours to minutes and often leads to higher yields with simpler purification procedures.[5] DHPMs are a class of heterocyclic compounds with a wide range of biological activities, including antiviral, antibacterial, and antihypertensive properties.[2][3] The following protocol describes an efficient, solvent-free, microwave-assisted Biginelli reaction.

Quantitative Data Summary:

The following table summarizes the yields of various DHPMs synthesized using a microwave-assisted, sulfamic acid-catalyzed Biginelli reaction.

| Entry | Aldehyde | 1,3-Dicarbonyl Compound | Urea/Thiourea | Product | Time (min) | Yield (%) |

| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | 5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 3 | 92 |

| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 5-Ethoxycarbonyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 4 | 95 |

| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | 5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 3.5 | 90 |

| 4 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | 5-Ethoxycarbonyl-4-(4-nitrophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 4.5 | 88 |

| 5 | Benzaldehyde | Ethyl acetoacetate | Thiourea | 5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-thione | 3 | 90 |

| 6 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Thiourea | 5-Ethoxycarbonyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-thione | 4 | 94 |

| 7 | 4-Methylbenzaldehyde | Acetylacetone | Urea | 5-Acetyl-4-(4-methylphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 5 | 85 |

| 8 | 3-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | 5-Ethoxycarbonyl-4-(3-nitrophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 4 | 87 |

Experimental Protocol: Microwave-Assisted Synthesis of DHPMs [5]

-

Reactant Mixture: In a 100 mL beaker, combine the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.5 mmol), and sulfamic acid (20 mol %).

-

Microwave Irradiation: Cover the beaker with a watch glass and place it in a microwave reactor. Irradiate the mixture at 300 watts for the time specified in the table (typically 3-5 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. Add cold water to the beaker and stir the mixture.

-

Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water, and dry. If necessary, recrystallize the product from ethanol to obtain the pure DHPM.

Biginelli Reaction Workflow

Caption: One-pot multicomponent synthesis of DHPMs.

Palladium-Catalyzed Direct C-H Arylation of Benzimidazoles

Application Note: Direct C-H bond functionalization is a highly sought-after transformation in modern organic synthesis as it avoids the need for pre-functionalized starting materials, thus improving atom economy and reducing synthetic steps. Palladium-catalyzed C-H arylation has emerged as a powerful tool for the synthesis of biaryl and hetero-biaryl structures, which are common motifs in pharmaceuticals.[7] This protocol details the regioselective synthesis of 2-(2'-biphenyl)benzimidazoles through a palladium-catalyzed C-H activation/arylation strategy.[1][4]

Quantitative Data Summary:

The following table presents the results for the palladium-catalyzed C-H arylation of 2-phenyl-1H-benzimidazole with various aryl iodides.

| Entry | 2-Aryl-Benzimidazole | Aryl Iodide | Product | Time (h) | Yield (%) |

| 1 | 2-Phenyl-1H-benzimidazole | Iodobenzene | 2-(Biphenyl-2-yl)-1H-benzimidazole | 72 | 85 |

| 2 | 2-Phenyl-1H-benzimidazole | 1-Iodo-4-methylbenzene | 2-(4'-Methylbiphenyl-2-yl)-1H-benzimidazole | 72 | 82 |

| 3 | 2-Phenyl-1H-benzimidazole | 1-Iodo-4-methoxybenzene | 2-(4'-Methoxybiphenyl-2-yl)-1H-benzimidazole | 72 | 80 |

| 4 | 2-Phenyl-1H-benzimidazole | 1-Iodo-4-fluorobenzene | 2-(4'-Fluorobiphenyl-2-yl)-1H-benzimidazole | 72 | 78 |

| 5 | 2-Phenyl-1H-benzimidazole | 1-Iodo-4-(trifluoromethyl)benzene | 2-(4'-(Trifluoromethyl)biphenyl-2-yl)-1H-benzimidazole | 72 | 75 |

| 6 | 2-(4-Methoxyphenyl)-1H-benzimidazole | Iodobenzene | 2-(4-Methoxybiphenyl-2-yl)-1H-benzimidazole | 72 | 81 |

| 7 | 2-(4-Chlorophenyl)-1H-benzimidazole | Iodobenzene | 2-(4-Chlorobiphenyl-2-yl)-1H-benzimidazole | 72 | 77 |

Experimental Protocol: Palladium-Catalyzed C-H Arylation [1]

-

Reaction Setup: In a sealed tube, add 2-aryl-benzimidazole (1.0 mmol), aryl iodide (1.2 mmol), Pd(OAc)₂ (5 mol%), and AgOTf (2.0 equiv).

-

Solvent Addition: Add trifluoroacetic acid (TFA) (3 mL) to the sealed tube.

-

Reaction Execution: Seal the tube and heat the reaction mixture at 150 °C for 72 hours.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired 2-(2'-biphenyl)benzimidazole product.

Catalytic Cycle for C-H Arylation

Caption: Proposed catalytic cycle for Pd-catalyzed C-H arylation.

Visible-Light Photoredox Synthesis of Quinolin-2(1H)-ones

Application Note: Visible-light photoredox catalysis has emerged as a powerful and sustainable method for organic synthesis, utilizing photons as a clean energy source to drive chemical reactions under mild conditions.[8] This approach is particularly useful for the synthesis of nitrogen-containing heterocycles.[9] Quinolin-2(1H)-ones are important scaffolds in medicinal chemistry, found in numerous natural products and pharmacologically active compounds.[9] The following protocol describes a reagent-free, photocatalytic method for the synthesis of quinolin-2(1H)-ones from readily available quinoline-N-oxides.[9][10]

Quantitative Data Summary:

The table below shows the yields for the synthesis of various quinolin-2(1H)-ones using a visible-light photoredox-catalyzed method.

| Entry | Quinoline N-oxide | Product | Time (h) | Yield (%) |

| 1 | Quinoline N-oxide | Quinolin-2(1H)-one | 8 | 73 |

| 2 | 4-Methylquinoline N-oxide | 4-Methylquinolin-2(1H)-one | 10 | 70 |

| 3 | 6-Chloroquinoline N-oxide | 6-Chloroquinolin-2(1H)-one | 8 | 75 |

| 4 | 7-Methoxyquinoline N-oxide | 7-Methoxyquinolin-2(1H)-one | 12 | 68 |

| 5 | 8-Nitroquinoline N-oxide | 8-Nitroquinolin-2(1H)-one | 14 | 65 |

| 6 | Isoquinoline N-oxide | Isoquinolin-1(2H)-one | 10 | 72 |

Experimental Protocol: Visible-Light Synthesis of Quinolin-2(1H)-ones [10]

-

Reaction Setup: In a reaction vial, dissolve the quinoline N-oxide (0.1 mmol) and the photocatalyst (e.g., a Ru or Ir complex, 0.5 mol%) in a suitable solvent (e.g., acetonitrile, 2 mL).

-

Degassing: Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.

-

Irradiation: Place the reaction vial at a fixed distance from a blue LED light source and stir the mixture at room temperature for the time indicated in the table.

-

Work-up: Upon completion of the reaction (monitored by TLC), remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure quinolin-2(1H)-one.

Photoredox Catalytic Cycle

Caption: Simplified photoredox cycle for quinolinone synthesis.

Continuous Flow Synthesis of Indole Derivatives

Application Note: Continuous flow chemistry offers significant advantages for the synthesis of heterocyclic compounds, particularly in a drug development setting. This technology enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions. The scalability of flow processes is also a major advantage for producing larger quantities of active pharmaceutical ingredients (APIs). This protocol describes the continuous flow synthesis of an indole, a privileged scaffold in medicinal chemistry, via the Fischer indole synthesis.

Quantitative Data Summary:

The following table summarizes the results for the continuous flow Fischer indole synthesis.

| Entry | Ketone | Phenylhydrazine | Temperature (°C) | Residence Time (min) | Pressure (bar) | Yield (%) | Productivity (g/h) |

| 1 | Cyclohexanone | Phenylhydrazine | 200 | 3 | 75 | 96 | 25 |

| 2 | Acetone | Phenylhydrazine | 220 | 2 | 80 | 92 | - |

| 3 | Propiophenone | Phenylhydrazine | 210 | 3 | 75 | 88 | - |

| 4 | Cyclohexanone | 4-Methoxyphenylhydrazine | 200 | 3 | 75 | 94 | - |

| 5 | Cyclopentanone | Phenylhydrazine | 200 | 3 | 75 | 95 | - |

Experimental Protocol: Continuous Flow Fischer Indole Synthesis

-

Reagent Preparation: Prepare a solution of the ketone (e.g., cyclohexanone, 1.0 M) and phenylhydrazine (1.0 M) in a suitable solvent mixture (e.g., acetic acid/isopropanol, 3:1 v/v).

-

Flow Reactor Setup: Use a high-temperature/pressure flow reactor system consisting of HPLC pumps, a pre-heating unit, a stainless steel coil reactor immersed in a heating block, a back-pressure regulator, and a collection vessel.

-